L-Prolinamide hydrochloride
CAS No.: 42429-27-6
Cat. No.: VC21539017
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42429-27-6 |
---|---|
Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.61 g/mol |
IUPAC Name | (2S)-pyrrolidine-2-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 |
Standard InChI Key | CSKSDAVTCKIENY-WCCKRBBISA-N |
Isomeric SMILES | C1C[C@H](NC1)C(=O)N.Cl |
SMILES | C1CC(NC1)C(=O)N.Cl |
Canonical SMILES | C1CC(NC1)C(=O)N.Cl |
Chemical Structure and Properties
L-Prolinamide hydrochloride is the hydrochloride salt of L-Prolinamide. While the parent compound L-Prolinamide has the molecular formula C5H10N2O , the hydrochloride salt has the formula C5H10N2O·HCl. The structure consists of a five-membered pyrrolidine ring with a carboxamide group, maintaining the S-configuration at the alpha carbon. The hydrochloride form includes a chloride counter-ion forming an ionic bond with the protonated nitrogen of the pyrrolidine ring.
The structural characteristics of L-Prolinamide hydrochloride derive from its parent compound, with the following properties:
Table 1: Chemical Properties of L-Prolinamide and Related Compounds
L-Prolinamide hydrochloride, like most amine hydrochloride salts, exhibits enhanced water solubility compared to its free base form, making it particularly valuable for pharmaceutical applications where aqueous solubility is essential .
Synthesis Methods
The synthesis of L-Prolinamide hydrochloride typically involves first producing L-Prolinamide followed by salt formation. One documented synthetic route begins with N-Acetyl-L-prolinamide:
"44.41 g of 1-acetyl-2-pyrrolidinecarboxamide was added to 160 mL of 2N HCl. Raise the temperature to 103°C reflux reaction. During the reaction, the temperature of the system is kept at the micro-reflow state. Co-reacted for 2 hours. After completion of the reaction, the mixture was concentrated to a small volume until crystallization, pH was adjusted to 8, filtered, and dried to give the desired product, L-prolinamide, 31.05 g, yield 95.3%."
This synthesis method produces L-Prolinamide with high purity (99.1% as determined by HPLC) and low D-isomer content (0.11%) .
To obtain the hydrochloride salt specifically, the free base L-Prolinamide would typically undergo treatment with hydrogen chloride (either gaseous or in solution) followed by crystallization. The hydrochloride salt formation improves stability and solubility characteristics while maintaining the chiral integrity of the compound.
Analytical Methods and Characterization
Ensuring the enantiomeric purity of L-Prolinamide hydrochloride is critical for its pharmaceutical applications. A specialized analytical method has been developed using reverse-phase HPLC:
"A highly accurate and sensitive method has been developed for assessing the enantiomeric purity of L-prolinamide hydrochloride using reverse-phase HPLC. The method involves utilizing Marfey's reagent to derivatize DL-prolinamide, followed by pre-column derivatization into a diastereomer, and subsequent RP-HPLC analysis using Hypersil BDS C18 (4.6 x 250mm, 5.0m)."
This analytical method demonstrates excellent specificity and sensitivity for determining enantiomeric purity, which is essential for quality control in pharmaceutical applications where stereochemical purity directly impacts biological activity.
Applications in Research and Industry
L-Prolinamide hydrochloride has numerous applications spanning pharmaceutical development, organic synthesis, and catalysis:
Table 3: Applications of L-Prolinamide Hydrochloride
The versatility of L-Prolinamide hydrochloride makes it particularly valuable in pharmaceutical applications where both the chemical reactivity of the amide group and the solubility advantages of the hydrochloride salt are beneficial.
Catalytic Properties and Research Findings
The parent compound L-Prolinamide has demonstrated significant potential as an organocatalyst, particularly in asymmetric synthesis:
"[L-prolinamide can be used as] the catalyst in the first organocatalytic cross aldol reaction of ketones and diethyl formylphosphonate hydrate. Secondary alpha-hydroxyphosphonates have been synthesized in high enantioselective (up to >99% ee) and good diastereoselectivity (up to >99:1 dr)."
Derivatives of L-Prolinamide have been developed as "readily tunable and bifunctional" organocatalysts for direct asymmetric Aldol reactions, achieving "high isolated yields (up to 94%), enantioselectivities (up to >99% ee), and diastereoselectivities (up to >99:1 dr)."
Recent research has expanded into materials science applications, including the development of "chirally functionalized hollow nanospheres containing L-prolinamide" for applications in asymmetric catalysis . These advanced materials represent a growing frontier in heterogeneous catalysis where the chiral properties of L-Prolinamide are utilized in recoverable and reusable catalytic systems.
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